molecular formula C12H30Cl2N2S2 B040664 B-Tamp CAS No. 112157-33-2

B-Tamp

Cat. No. B040664
CAS RN: 112157-33-2
M. Wt: 337.4 g/mol
InChI Key: ZKLYONZOWYVALX-AQEKLAMFSA-N
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Description

B-Tamp is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is a synthetic version of the natural product tamp, which is found in certain marine organisms. B-Tamp has been shown to have various biochemical and physiological effects, making it a promising candidate for future research.

Scientific Research Applications

  • Technology Innovation and Market Orientation : B-Tamp can strengthen scientific research institutions' development by changing ideas, deepening reform, selecting the right person, assigning rationally, and aiming at the market (Chen Ming, 2004).

  • Alveolar Bone Regeneration : TAMP bioactive glass scaffolds are used in alveolar bone regeneration for orthodontic patients, aiding in bone modeling and remodeling after tooth extraction (El Shazley et al., 2016).

  • In Vivo Bioluminescent Imaging : This technique, referred to as BLI, is utilized for studying gene function, drug discovery, cellular trafficking, protein-protein interactions, tumorigenesis, cancer treatment, and disease progression (Close et al., 2010).

  • Vertebral Compression Fractures : Inflatable bone tamps are used to restore the height lost to compression fractures in vertebral bodies under simulated physiological loads (Belkoff et al., 2002).

  • Task and Motion Planning in Robotics : Online TAMP and machine learning-based TAMP approaches are employed to address challenges in real-world scenarios and enhance autonomous robot's task and motion planning (Guo et al., 2023).

  • Breast Cancer Treatment : Lumpectomy, radiation, and tamoxifen (TAM) after lumpectomy and radiation therapy significantly decrease the rate of all breast cancer events, particularly in invasive cancer (Fisher et al., 2001).

  • Blended Learning in Education : The technology acceptance model (TAM) predicts individuals' intention to adopt blended learning, with e-learning being a critical tool for managing blended learning classrooms (Al-Maroof et al., 2021).

properties

IUPAC Name

(2S)-1-[[(2S)-2-amino-4-methylpentyl]disulfanyl]-4-methylpentan-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28N2S2.2ClH/c1-9(2)5-11(13)7-15-16-8-12(14)6-10(3)4;;/h9-12H,5-8,13-14H2,1-4H3;2*1H/t11-,12-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLYONZOWYVALX-AQEKLAMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CSSCC(CC(C)C)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](CSSC[C@H](CC(C)C)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H30Cl2N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70920680
Record name 1,1'-Disulfanediylbis(4-methylpentan-2-amine)--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70920680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

B-Tamp

CAS RN

112157-33-2
Record name Bis(1-thio-2-amino-4-methylpentane)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112157332
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Disulfanediylbis(4-methylpentan-2-amine)--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70920680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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